molecular formula C11H11NO8S B5566424 Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate

Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate

Cat. No.: B5566424
M. Wt: 317.27 g/mol
InChI Key: WQAHKEVAVXCWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a sulfonyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by sulfonylation to add the sulfonyl group. The final step involves the introduction of the methoxy group through a methoxylation reaction. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration and sulfonyl chloride for sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique functional groups.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the sulfonyl and methoxy groups, making it less reactive in certain chemical reactions.

    Methyl 4-(2-oxoethylsulfonyl)-3-nitrobenzoate: Similar structure but without the methoxy group, affecting its solubility and reactivity.

    Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-benzoate:

Uniqueness

Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)sulfonyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO8S/c1-19-10(13)6-21(17,18)9-4-3-7(11(14)20-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAHKEVAVXCWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate
Reactant of Route 6
Methyl 4-(2-methoxy-2-oxoethylsulfonyl)-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.